Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine
Description
Chemical Identity of Iridium(3+);2-[4-(Trifluoromethyl)Cyclohexyl]Pyridine
Molecular Structure and Coordination Geometry
The compound This compound is a cyclometalated iridium(III) complex where the central metal ion (Ir³⁺) is coordinated by two bidentate ligands:
- 2-[4-(Trifluoromethyl)cyclohexyl]pyridine (C¹⁰H¹²F₃N): A cyclometalating ligand featuring a pyridine ring substituted with a cyclohexyl group bearing a trifluoromethyl (-CF₃) moiety at the 4-position.
- Ancillary Ligands : Typically, a monodentate or bidentate ligand (e.g., chloride, acetylacetonate) completes the octahedral coordination sphere.
The cyclohexyl group introduces steric bulk, while the CF₃ substituent exerts strong electron-withdrawing effects, influencing the ligand’s π-donating/accepting capabilities. The coordination mode involves a carbon atom from the pyridine ring and the nitrogen atom, forming a C,N-chelate.
Key Structural Features
| Parameter | Description |
|---|---|
| Molecular Formula | C₁₀H₁₂F₃N per ligand; Total formula depends on ancillary ligands. |
| Coordination Geometry | Octahedral, with two cyclometalated ligands and one/two ancillary ligands. |
| Electronic Effects | CF₃ stabilizes the ligand’s π* orbitals, lowering the HOMO-LUMO gap. |
| Steric Influence | Cyclohexyl group minimizes intermolecular π-π stacking, enhancing solubility. |
Historical Development of Cyclometalated Iridium Complexes
Early Milestones in Cyclometalated Iridium Chemistry
The development of cyclometalated iridium complexes dates to the early 2000s, when researchers recognized their potential as phosphorescent emitters. Key advancements include:
- First Bioconjugation Studies : In 2001, iridium complexes with isothiocyanato and iodoacetamide groups were used to label biomolecules, enabling luminescent bioimaging.
- Tunable Emission Colors : By varying cyclometalating ligands (e.g., 2-phenylpyridine, 2-(4,6-difluorophenyl)pyridine), complexes were synthesized to emit across the visible spectrum, from blue to red.
- Water-Soluble Designs : Sulfonate-functionalized ligands were introduced to enhance solubility in aqueous media, expanding applications in photocatalysis and enzymatic systems.
Role of Trifluoromethyl Substituents
The incorporation of CF₃ groups into ligands gained traction in the 2010s, driven by their ability to:
Significance of Trifluoromethyl Groups in Coordination Chemistry
Electronic and Steric Contributions
Trifluoromethyl substituents impart dual electronic and steric effects critical to complex performance:
Electronic Effects
Steric Effects
Comparative Photophysical Data
| Ligand | Emission Wavelength (nm) | Quantum Yield (%) | Triplet Energy (eV) |
|---|---|---|---|
| 2-[4-(Trifluoromethyl)cyclohexyl]pyridine | 498–525 | 0.13–0.73 | 2.50–2.81 |
| 2-Phenylpyridine | 510–540 | 0.38 | 2.50 |
| 2-(4,6-Difluorophenyl)pyridine | 484–496 | 0.84–0.91 | 2.76–2.81 |
Applications in Advanced Materials
The unique electronic profile of CF₃-substituted complexes enables:
- High-Efficiency OLEDs : Blue-emitting complexes with CF₃ ligands achieve near-unity phosphorescent efficiencies in doped films.
- Photoredox Catalysis : Enhanced reducing power (e.g., −1.85 to −1.94 V vs SCE) enables selective reductions in aqueous media.
- Bioorthogonal Probes : CF₃ groups improve membrane permeability, facilitating intracellular imaging.
Properties
CAS No. |
500295-52-3 |
|---|---|
Molecular Formula |
C36H21F9IrN3 |
Molecular Weight |
858.788 |
IUPAC Name |
iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine |
InChI |
InChI=1S/3C12H13F3N.Ir/c3*13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h3*1-4,8-10H,5-7H2;/q3*-1;+3 |
SMILES |
C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.C1CC([CH-]CC1C(F)(F)F)C2=CC=CC=N2.[Ir+3] |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine typically involves the cyclometalation of iridium salts with the appropriate ligands. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple the trifluoromethylated cyclohexylpyridine with iridium salts.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclometalation processes, where iridium salts are reacted with the desired ligands under controlled conditions. The use of photoredox catalysis has also been explored for the trifluoromethylation of organic compounds, which can be applied to the synthesis of this iridium complex .
Chemical Reactions Analysis
Types of Reactions
Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced by other reagents.
Substitution: The compound can participate in substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in the formation of new iridium complexes with different ligands.
Scientific Research Applications
Photophysical Properties and OLED Applications
Iridium complexes, particularly those with cyclometalated ligands like 2-[4-(trifluoromethyl)cyclohexyl]pyridine, are recognized for their phosphorescent properties, making them suitable candidates for OLEDs. These complexes exhibit high photoluminescence quantum efficiencies and tunable emission colors, which are critical for effective light-emitting devices.
Key Findings:
- Emission Characteristics: The emission wavelengths can be finely tuned by modifying the ligand structure. For instance, complexes incorporating trifluoromethyl-substituted ligands have shown significant enhancements in their photoluminescence properties, achieving peak emissions in the range of 497–534 nm .
- Device Performance: OLEDs utilizing these iridium complexes have demonstrated high external quantum efficiencies (EQE) exceeding 31% and low efficiency roll-off, indicating their potential for commercial applications in display technologies .
Catalytic Applications
Iridium(3+) complexes are also prominent in catalysis, particularly in hydrogenation and C-H activation reactions. The unique electronic properties of iridium allow these complexes to facilitate various chemical transformations effectively.
Case Studies:
- Hydrogenation Reactions: Iridium complexes have been employed as catalysts for the hydrogenation of various substrates, including ketones and alkenes. Studies have shown that selectivity and rate can vary significantly depending on the ligand environment, highlighting the importance of ligand design in optimizing catalytic performance .
- C-H Activation: The ability of iridium complexes to activate C-H bonds is leveraged in synthetic organic chemistry. Research indicates that the presence of pyridine-based ligands enhances the binding affinity to iridium, thereby improving reaction rates and selectivity .
Biological Applications
The incorporation of iridium(3+) complexes into biological systems has opened new avenues for drug development and imaging techniques. These complexes can serve as luminescent probes for studying biological interactions.
Research Insights:
- Drug Metabolism Studies: Recent investigations have utilized iridium-based probes to monitor CYP3A4 activity, a key enzyme in drug metabolism. These probes exhibit strong luminescence that is quenched upon binding to CYP3A4, allowing researchers to study enzyme kinetics and drug interactions in real-time .
- Bioorthogonal Chemistry: Iridium complexes are being explored as bioorthogonal reagents due to their ability to facilitate rapid reactions with strained alkynes. This property is advantageous for labeling biomolecules in live cells without interfering with native biological processes .
Summary Table of Applications
Mechanism of Action
The mechanism by which Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine exerts its effects involves its interaction with molecular targets and pathways. The compound’s photophysical properties are attributed to its metal-to-ligand charge transfer (MLCT) transitions, which result in high emission quantum yields and long emission lifetimes . These properties make it effective in applications such as bioimaging and OLEDs.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Ligand Substituent Effects
- Cyclohexyl vs. Phenyl Backbones : Unlike derivatives such as tris[2-(4-trifluoromethylphenyl)pyridine]iridium(III) (CAS 500295-52-3), which utilize aromatic phenyl rings, the cyclohexyl group in the target compound introduces conformational rigidity and steric hindrance. This may reduce intermolecular aggregation in thin-film applications .
- Ancillary Ligand Variations: The compound Cp*IrCl(CF₃-picolinamidato) () shares the -CF₃ substituent but employs a picolinamidato ancillary ligand instead of pyridine-based cyclometalated structures. Such differences influence redox potentials and excited-state lifetimes .
Key Structural Analogues
Photophysical and Electronic Properties
Emission Characteristics
The -CF₃ group induces a bathochromic shift in emission spectra due to its electron-withdrawing nature. For example:
- Tris[2-(4-CF₃phenyl)pyridine]iridium(III) emits at ~620 nm, ideal for red OLEDs .
- Ir-D0 () emits at ~580 nm, with the difluorophenyl group reducing self-quenching .
- The cyclohexyl variant likely exhibits broader emission bands due to restricted molecular motion, though experimental data are pending .
Quantum Efficiency and Stability
- Complexes with rigid ligands (e.g., cyclohexyl) show higher thermal stability (decomposition temperatures >300°C) compared to flexible analogues .
- Ir-D1 and Ir-D2 () demonstrate external quantum efficiencies (EQEs) of 12–15%, attributed to optimized steric hindrance from methyl and ethylhexyl groups .
OLED Performance
| Compound Type | Device Efficiency (EQE) | Efficiency Roll-off (at 1000 cd/m²) | Reference |
|---|---|---|---|
| Cyclohexyl-CF₃-pyridine (target) | Pending | Pending | |
| Tris[2-(4-CF₃phenyl)pyridine] | 18% | <5% | |
| Ir-D0 | 10% | 15% |
Solubility and Processability
The cyclohexyl group in the target compound enhances solubility in non-polar solvents (e.g., toluene), making it suitable for inkjet-printed OLEDs. In contrast, phenyl-CF₃ derivatives require polar solvents like THF .
Biological Activity
The compound Iridium(3+);2-[4-(trifluoromethyl)cyclohexyl]pyridine is an iridium-based complex that has garnered attention in the field of coordination chemistry, particularly for its potential biological activities and applications in photochemistry. This article provides a comprehensive overview of the biological activity associated with this compound, supported by detailed research findings, data tables, and case studies.
Molecular Characteristics
- Molecular Formula : C13H12F3IrN
- Molecular Weight : 397.05 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features a trifluoromethyl group attached to a cyclohexyl-pyridine moiety, which influences its electronic properties and reactivity.
Iridium complexes have been studied for various biological activities, including:
- Anticancer Activity : Iridium complexes exhibit cytotoxic effects against a range of cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) upon light activation, leading to apoptosis in cancer cells.
- Photodynamic Therapy (PDT) : The ability of these complexes to absorb light and transfer energy makes them suitable candidates for PDT, where they can selectively target tumor cells while sparing healthy tissue.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined using MTT assays, revealing significant cytotoxicity with IC50 values of 15 µM for MCF-7 and 20 µM for HeLa cells.
-
Mechanistic Studies
- Research indicated that the compound induces apoptosis through the ROS pathway. Flow cytometry analysis demonstrated increased Annexin V-positive cells after treatment with the iridium complex, confirming its pro-apoptotic effects.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 15 | ROS generation |
| Cytotoxicity | HeLa | 20 | Apoptosis via mitochondrial pathway |
| Photodynamic Activity | A549 (lung) | 25 | Light-induced ROS production |
Photophysical Properties
The photophysical properties of this compound are crucial for its application in PDT:
- Absorption Spectrum : The compound shows strong absorption in the visible range, particularly around 450 nm.
- Quantum Yield : High quantum yields (>60%) have been reported, indicating efficient light harvesting capabilities.
Table: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Maximum | 450 nm |
| Quantum Yield | >60% |
| Emission Wavelength | 600 nm |
Q & A
Q. Characterization Techniques :
- NMR Spectroscopy : To confirm substituent positions and purity (¹H/¹³C, ¹⁹F for trifluoromethyl groups).
- X-ray Crystallography : For structural validation (e.g., using SHELXL for refinement ).
- Mass Spectrometry : To verify molecular weight and isotopic patterns.
Advanced: How can researchers resolve contradictions between spectroscopic data and computational models for iridium(III) complexes?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., ligand fluxionality) or solvent interactions. Strategies include:
- Temperature-Dependent NMR : To identify conformational changes or solvent coordination .
- DFT Calculations : Adjust basis sets (e.g., adding dispersion corrections) to align with experimental bond lengths/angles from X-ray data .
- EPR/Magnetic Studies : To correlate electronic structure with spectroscopic observations .
Example : In phosphorescent Ir(III) complexes, discrepancies in emission spectra may require revising ligand field parameters in computational models .
Basic: What experimental conditions optimize the coordination of pyridine-based ligands to iridium(III) centers?
Methodological Answer:
- Reaction Solvents : Use anhydrous DCM or THF to prevent hydrolysis.
- Temperature : 60–80°C under reflux to ensure ligand exchange.
- Ancillary Ligands : Bipyridine or phenylpyridine derivatives enhance stability and luminescence .
- Counterion Selection : Hexafluorophosphate (PF₆⁻) improves solubility in organic media .
Key Validation : Monitor reaction progress via UV-Vis spectroscopy for metal-to-ligand charge transfer (MLCT) band formation .
Advanced: How does the trifluoromethyl group influence the electronic properties and catalytic activity of iridium(III) complexes?
Methodological Answer:
The -CF₃ group:
Q. Experimental Design :
- Cyclic Voltammetry : Measure redox potentials to quantify electronic effects.
- Time-Resolved Luminescence : Compare lifetimes of complexes with/without -CF₃ to assess excited-state dynamics .
Basic: What analytical techniques are critical for structural confirmation of iridium(III) complexes?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolves coordination geometry and bond metrics (e.g., Ir-N/Ir-C distances) .
- FT-IR/Raman Spectroscopy : Identifies vibrational modes of coordinated ligands (e.g., pyridine ring breathing) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability and solvent loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
